molecular formula C12H14ClN5OS2 B11402462 5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11402462
M. Wt: 343.9 g/mol
InChI Key: MQIGIMYSNQPTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, an ethylsulfanyl group, and a thiadiazolyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-chloro-2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClN5OS2

Molecular Weight

343.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5OS2/c1-4-20-11-14-5-7(13)8(15-11)9(19)16-12-18-17-10(21-12)6(2)3/h5-6H,4H2,1-3H3,(H,16,18,19)

InChI Key

MQIGIMYSNQPTDZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.